molecular formula C17H15N3OS B4427745 5-[2-(2-Methylprop-2-enylsulfanyl)phenyl]-3-pyridin-3-yl-1,2,4-oxadiazole

5-[2-(2-Methylprop-2-enylsulfanyl)phenyl]-3-pyridin-3-yl-1,2,4-oxadiazole

Cat. No.: B4427745
M. Wt: 309.4 g/mol
InChI Key: IEYOOCVGKVLTSV-UHFFFAOYSA-N
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Description

5-[2-(2-Methylprop-2-enylsulfanyl)phenyl]-3-pyridin-3-yl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a pyridine ring, an oxadiazole ring, and a sulfanyl group, makes it a subject of interest in various scientific research fields.

Properties

IUPAC Name

5-[2-(2-methylprop-2-enylsulfanyl)phenyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12(2)11-22-15-8-4-3-7-14(15)17-19-16(20-21-17)13-6-5-9-18-10-13/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYOOCVGKVLTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=CC=CC=C1C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-Methylprop-2-enylsulfanyl)phenyl]-3-pyridin-3-yl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-(2-methylprop-2-enylsulfanyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-Methylprop-2-enylsulfanyl)phenyl]-3-pyridin-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[2-(2-Methylprop-2-enylsulfanyl)phenyl]-3-pyridin-3-yl-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(2-Methylprop-2-enylsulfanyl)phenyl]-3-pyridin-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[2-(2-Methylprop-2-enylsulfanyl)phenyl]-3-pyridin-3-yl-1,2,4-oxadiazole lies in its combination of the oxadiazole and pyridine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(2-Methylprop-2-enylsulfanyl)phenyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Reactant of Route 2
5-[2-(2-Methylprop-2-enylsulfanyl)phenyl]-3-pyridin-3-yl-1,2,4-oxadiazole

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